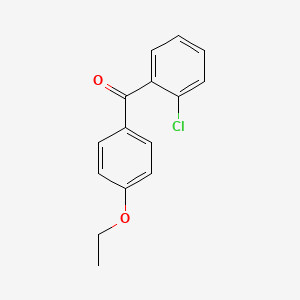
2-Chloro-4'-ethoxybenzophenone
Overview
Description
2-Chloro-4’-ethoxybenzophenone is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzophenone, where the benzene ring is substituted with a chlorine atom at the 2-position and an ethoxy group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-ethoxybenzophenone typically involves a Friedel-Crafts acylation reaction. One common method includes the reaction of 2-chlorobenzoyl chloride with phenetole (4-ethoxytoluene) in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: For industrial-scale production, the process involves the following steps:
Refluxing 2-chlorobenzoic acid with thionyl chloride: in the presence of dimethylformamide (DMF) to form 2-chlorobenzoyl chloride.
Reacting the resulting 2-chlorobenzoyl chloride with phenetole: in the presence of aluminum trichloride supported on silica gel under vacuum conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4’-ethoxybenzophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in methanol.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic substitution: Formation of substituted benzophenones.
Reduction: Formation of 2-chloro-4’-ethoxybenzyl alcohol.
Oxidation: Formation of 2-chloro-4’-ethoxybenzoic acid.
Scientific Research Applications
2-Chloro-4’-ethoxybenzophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of photoinitiators for polymerization reactions.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Photophysical Studies: Studied for its photophysical properties, including UV absorption and emission spectra.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-ethoxybenzophenone involves its interaction with various molecular targets:
Photophysical Properties: The compound absorbs UV light, leading to electronic excitation and subsequent emission. This property is utilized in photoinitiation processes.
Nucleophilic Substitution: The chlorine atom is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds.
Reduction and Oxidation: The carbonyl and ethoxy groups undergo redox reactions, altering the compound’s chemical structure and properties.
Comparison with Similar Compounds
5-Bromo-2-chloro-4’-ethoxybenzophenone: Similar structure with a bromine atom instead of a chlorine atom.
4-Chloro-4’-methoxybenzophenone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 2-Chloro-4’-ethoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties
Properties
IUPAC Name |
(2-chlorophenyl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLFZYUTATZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393623 | |
| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525561-43-7 | |
| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Chlorophenyl)sulfonyl]piperazine](/img/structure/B1608925.png)



![Calix[5]arene](/img/structure/B1608933.png)




![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1608943.png)



